(S)-3-Fluoropiperidine
Overview
Description
(S)-3-Fluoropiperidine is a chiral fluorinated piperidine derivative. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of a fluorine atom at the third position of the piperidine ring can influence the compound’s biological activity, metabolic stability, and lipophilicity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Fluoropiperidine typically involves the fluorination of piperidine derivatives. One common method is the asymmetric synthesis using chiral catalysts to ensure the desired stereochemistry. For instance, starting from (S)-3-hydroxypiperidine, the hydroxyl group can be replaced with a fluorine atom using reagents like diethylaminosulfur trifluoride (DAST) under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes. These processes often use continuous flow reactors to ensure consistent product quality and yield. The use of chiral auxiliaries or catalysts is crucial to maintain the stereochemical integrity of the compound.
Chemical Reactions Analysis
Types of Reactions: (S)-3-Fluoropiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as sodium azide or thiols can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized piperidine derivatives.
Scientific Research Applications
(S)-3-Fluoropiperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of enzyme inhibition and receptor binding.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including as candidates for drug development.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-3-Fluoropiperidine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors by forming strong hydrogen bonds or van der Waals interactions. This can lead to inhibition or modulation of the target’s activity, affecting various biochemical pathways.
Comparison with Similar Compounds
3-Fluoropiperidine: The non-chiral version of the compound.
4-Fluoropiperidine: A fluorinated piperidine with the fluorine atom at the fourth position.
2-Fluoropiperidine: A fluorinated piperidine with the fluorine atom at the second position.
Uniqueness: (S)-3-Fluoropiperidine is unique due to its specific stereochemistry, which can significantly influence its biological activity and pharmacokinetic properties compared to its non-chiral or differently substituted counterparts.
Properties
IUPAC Name |
(3S)-3-fluoropiperidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FN/c6-5-2-1-3-7-4-5/h5,7H,1-4H2/t5-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKQZLBLVRAJSW-YFKPBYRVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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